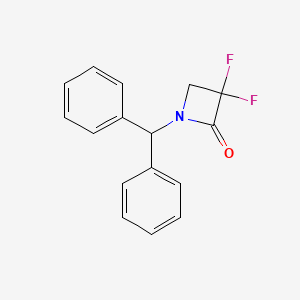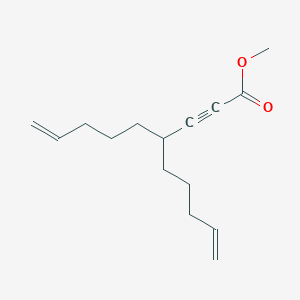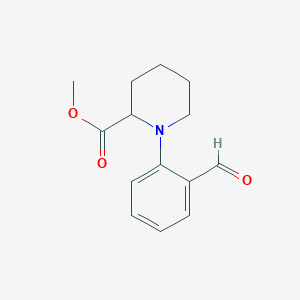
Methyl 1-(2-formylphenyl)piperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-formylphenyl)piperidine-2-carboxylate is a chemical compound with the molecular formula C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol . It is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis.
Métodos De Preparación
The synthesis of Methyl 1-(2-formylphenyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with formyl and ester groups under specific conditions. One common method involves the use of SnCl₂ and NaOAc in THF to achieve high yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Análisis De Reacciones Químicas
Methyl 1-(2-formylphenyl)piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the formyl group, using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 1-(2-formylphenyl)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of Methyl 1-(2-formylphenyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may interact with neurotransmitter receptors or enzymes, affecting their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Methyl 1-(2-formylphenyl)piperidine-2-carboxylate can be compared with other piperidine derivatives such as:
- Piperidine-2-carboxylic acid
- 1-(2-Formylphenyl)piperidine
- Methyl piperidine-2-carboxylate
These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its combination of formyl and ester groups, which confer distinct chemical properties and reactivity .
Propiedades
Número CAS |
647840-92-4 |
|---|---|
Fórmula molecular |
C14H17NO3 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
methyl 1-(2-formylphenyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)13-8-4-5-9-15(13)12-7-3-2-6-11(12)10-16/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
Clave InChI |
ZQYFQTPETWZEOS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCCCN1C2=CC=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene](/img/structure/B12605401.png)
![3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one](/img/structure/B12605409.png)
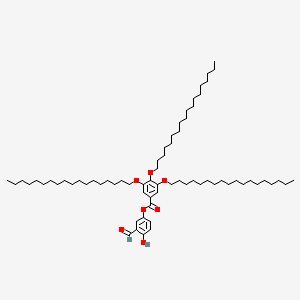

![1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one](/img/structure/B12605433.png)
![Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate](/img/structure/B12605441.png)

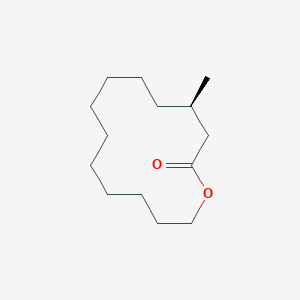
![2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12605455.png)
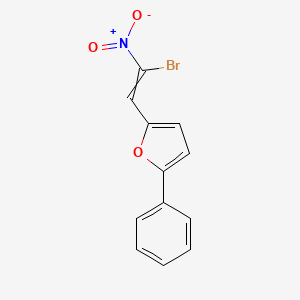
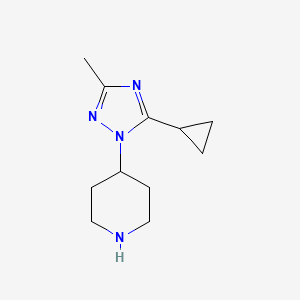
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12605485.png)
